![molecular formula C20H34O5 B139449 (E,6S)-8-[(1R,2R,3S,5R)-2-[(Z)-hept-2-enyl]-3,5-dihydroxycyclopentyl]-6-hydroxyoct-7-enoic acid CAS No. 152561-64-3](/img/structure/B139449.png)
(E,6S)-8-[(1R,2R,3S,5R)-2-[(Z)-hept-2-enyl]-3,5-dihydroxycyclopentyl]-6-hydroxyoct-7-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E,6S)-8-[(1R,2R,3S,5R)-2-[(Z)-hept-2-enyl]-3,5-dihydroxycyclopentyl]-6-hydroxyoct-7-enoic acid, commonly known as prostaglandin E2 (PGE2), is a bioactive lipid molecule that plays a crucial role in various physiological and pathological processes. PGE2 is a member of the prostaglandin family, which is synthesized from arachidonic acid by the action of cyclooxygenases (COXs) and subsequent prostaglandin synthases. PGE2 is involved in numerous physiological processes such as inflammation, pain, fever, and regulation of blood pressure, as well as pathological processes such as cancer and cardiovascular diseases.
Wirkmechanismus
(E,6S)-8-[(1R,2R,3S,5R)-2-[(Z)-hept-2-enyl]-3,5-dihydroxycyclopentyl]-6-hydroxyoct-7-enoic acid exerts its biological effects by binding to specific G protein-coupled receptors (GPCRs) on the cell surface. The binding of (E,6S)-8-[(1R,2R,3S,5R)-2-[(Z)-hept-2-enyl]-3,5-dihydroxycyclopentyl]-6-hydroxyoct-7-enoic acid to its receptors activates intracellular signaling pathways, leading to various cellular responses such as changes in gene expression, ion channel activity, and protein phosphorylation.
Biochemische Und Physiologische Effekte
(E,6S)-8-[(1R,2R,3S,5R)-2-[(Z)-hept-2-enyl]-3,5-dihydroxycyclopentyl]-6-hydroxyoct-7-enoic acid has a wide range of biochemical and physiological effects. It is a potent vasodilator, meaning it relaxes blood vessels, which can lower blood pressure. (E,6S)-8-[(1R,2R,3S,5R)-2-[(Z)-hept-2-enyl]-3,5-dihydroxycyclopentyl]-6-hydroxyoct-7-enoic acid also plays a role in fever by acting on the hypothalamus to increase body temperature. In addition, (E,6S)-8-[(1R,2R,3S,5R)-2-[(Z)-hept-2-enyl]-3,5-dihydroxycyclopentyl]-6-hydroxyoct-7-enoic acid is involved in pain and inflammation by sensitizing nociceptors and promoting the release of inflammatory mediators such as cytokines and chemokines.
Vorteile Und Einschränkungen Für Laborexperimente
(E,6S)-8-[(1R,2R,3S,5R)-2-[(Z)-hept-2-enyl]-3,5-dihydroxycyclopentyl]-6-hydroxyoct-7-enoic acid is widely used in laboratory experiments to study its biological effects and signaling pathways. One advantage of using (E,6S)-8-[(1R,2R,3S,5R)-2-[(Z)-hept-2-enyl]-3,5-dihydroxycyclopentyl]-6-hydroxyoct-7-enoic acid is its potency, which allows for the study of low concentrations of the molecule. However, (E,6S)-8-[(1R,2R,3S,5R)-2-[(Z)-hept-2-enyl]-3,5-dihydroxycyclopentyl]-6-hydroxyoct-7-enoic acid is also known to have a short half-life, which can limit its effectiveness in some experiments. In addition, (E,6S)-8-[(1R,2R,3S,5R)-2-[(Z)-hept-2-enyl]-3,5-dihydroxycyclopentyl]-6-hydroxyoct-7-enoic acid can be prone to degradation and oxidation, which can affect its biological activity.
Zukünftige Richtungen
There are numerous future directions for the study of (E,6S)-8-[(1R,2R,3S,5R)-2-[(Z)-hept-2-enyl]-3,5-dihydroxycyclopentyl]-6-hydroxyoct-7-enoic acid. One area of interest is the role of (E,6S)-8-[(1R,2R,3S,5R)-2-[(Z)-hept-2-enyl]-3,5-dihydroxycyclopentyl]-6-hydroxyoct-7-enoic acid in cancer progression and metastasis. Researchers are investigating the use of (E,6S)-8-[(1R,2R,3S,5R)-2-[(Z)-hept-2-enyl]-3,5-dihydroxycyclopentyl]-6-hydroxyoct-7-enoic acid inhibitors as a potential therapeutic strategy for cancer treatment. Another area of interest is the development of more potent and selective (E,6S)-8-[(1R,2R,3S,5R)-2-[(Z)-hept-2-enyl]-3,5-dihydroxycyclopentyl]-6-hydroxyoct-7-enoic acid receptor agonists and antagonists for use in laboratory experiments and clinical applications. Additionally, the study of (E,6S)-8-[(1R,2R,3S,5R)-2-[(Z)-hept-2-enyl]-3,5-dihydroxycyclopentyl]-6-hydroxyoct-7-enoic acid signaling pathways and their interactions with other signaling pathways could lead to a better understanding of the molecule's biological effects and potential therapeutic applications.
Synthesemethoden
The synthesis of (E,6S)-8-[(1R,2R,3S,5R)-2-[(Z)-hept-2-enyl]-3,5-dihydroxycyclopentyl]-6-hydroxyoct-7-enoic acid involves the conversion of arachidonic acid into prostaglandin H2 (PGH2) by the action of COX enzymes. PGH2 is then converted into various prostaglandins including (E,6S)-8-[(1R,2R,3S,5R)-2-[(Z)-hept-2-enyl]-3,5-dihydroxycyclopentyl]-6-hydroxyoct-7-enoic acid by the action of specific prostaglandin synthases. The synthesis of (E,6S)-8-[(1R,2R,3S,5R)-2-[(Z)-hept-2-enyl]-3,5-dihydroxycyclopentyl]-6-hydroxyoct-7-enoic acid can be achieved by chemical synthesis, enzymatic synthesis, or isolation from natural sources.
Wissenschaftliche Forschungsanwendungen
(E,6S)-8-[(1R,2R,3S,5R)-2-[(Z)-hept-2-enyl]-3,5-dihydroxycyclopentyl]-6-hydroxyoct-7-enoic acid has been extensively studied for its role in various physiological and pathological processes. It has been shown to play a crucial role in inflammation, pain, fever, and regulation of blood pressure. (E,6S)-8-[(1R,2R,3S,5R)-2-[(Z)-hept-2-enyl]-3,5-dihydroxycyclopentyl]-6-hydroxyoct-7-enoic acid also plays a critical role in cancer progression by promoting tumor growth, angiogenesis, and immune evasion. In addition, (E,6S)-8-[(1R,2R,3S,5R)-2-[(Z)-hept-2-enyl]-3,5-dihydroxycyclopentyl]-6-hydroxyoct-7-enoic acid has been implicated in cardiovascular diseases such as hypertension and atherosclerosis.
Eigenschaften
CAS-Nummer |
152561-64-3 |
|---|---|
Produktname |
(E,6S)-8-[(1R,2R,3S,5R)-2-[(Z)-hept-2-enyl]-3,5-dihydroxycyclopentyl]-6-hydroxyoct-7-enoic acid |
Molekularformel |
C20H34O5 |
Molekulargewicht |
354.5 g/mol |
IUPAC-Name |
(E,6S)-8-[(1R,2R,3S,5R)-2-[(Z)-hept-2-enyl]-3,5-dihydroxycyclopentyl]-6-hydroxyoct-7-enoic acid |
InChI |
InChI=1S/C20H34O5/c1-2-3-4-5-6-10-16-17(19(23)14-18(16)22)13-12-15(21)9-7-8-11-20(24)25/h5-6,12-13,15-19,21-23H,2-4,7-11,14H2,1H3,(H,24,25)/b6-5-,13-12+/t15-,16+,17+,18-,19+/m0/s1 |
InChI-Schlüssel |
QGRKYMSOAVMXSN-OPLCCCICSA-N |
Isomerische SMILES |
CCCC/C=C\C[C@H]1[C@H](C[C@H]([C@@H]1/C=C/[C@H](CCCCC(=O)O)O)O)O |
SMILES |
CCCCC=CCC1C(CC(C1C=CC(CCCCC(=O)O)O)O)O |
Kanonische SMILES |
CCCCC=CCC1C(CC(C1C=CC(CCCCC(=O)O)O)O)O |
Synonyme |
(+)-1-Decarboxy-1-methyl-20-nor-19-carboxyprostaglandin F(sub 2-alpha) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




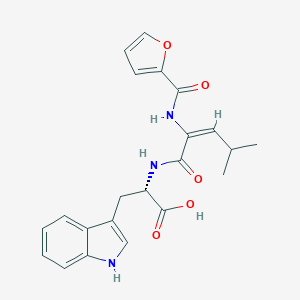

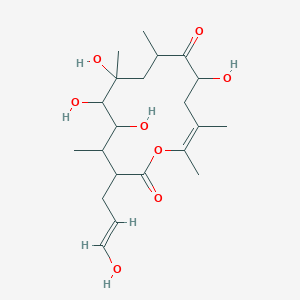
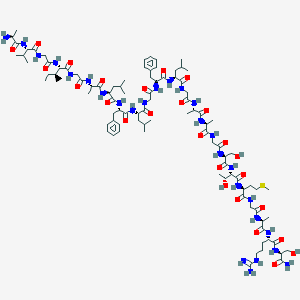
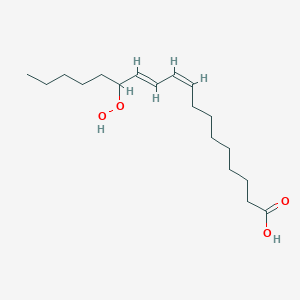
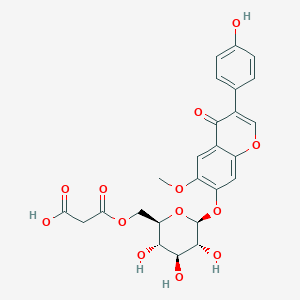
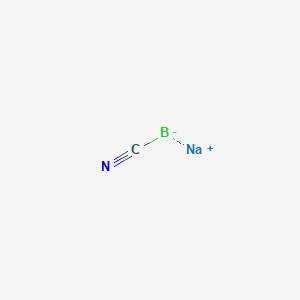
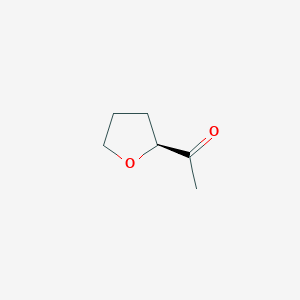
![(R)-Hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one](/img/structure/B139393.png)
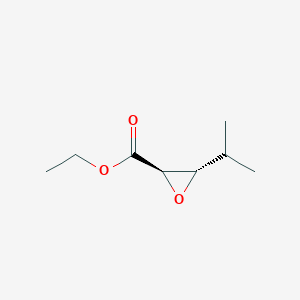
![Ethyl 4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoate](/img/structure/B139397.png)
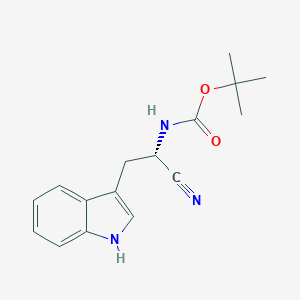
![2-t-Butyl-5-propyl-[1,3]dioxolan-4-one](/img/structure/B139400.png)